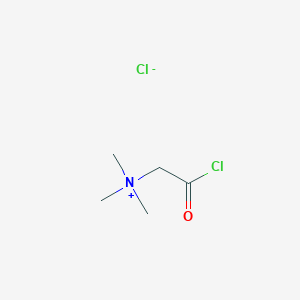

(2-Chloro-2-oxoethyl)-trimethylazanium

Description

BenchChem offers high-quality (2-Chloro-2-oxoethyl)-trimethylazanium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloro-2-oxoethyl)-trimethylazanium including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-chloro-2-oxoethyl)-trimethylazanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClNO/c1-7(2,3)4-5(6)8/h4H2,1-3H3/q+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAIZAOUUYCITK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClNO+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401923 | |

| Record name | (2-chloro-2-oxoethyl)-trimethylazanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53684-57-4 | |

| Record name | (2-chloro-2-oxoethyl)-trimethylazanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of (2-Chloro-2-oxoethyl)-trimethylazanium Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of (2-Chloro-2-oxoethyl)-trimethylazanium chloride, a bifunctional molecule possessing both a quaternary ammonium salt and a highly reactive acyl chloride. This document moves beyond a superficial overview to dissect the nuanced chemical behavior of this compound, with a particular focus on its "basic properties." A central theme of this guide is the critical distinction between the non-basic nature of the quaternary ammonium cation and the pronounced electrophilic reactivity of the acyl chloride moiety, which dictates its interaction with bases. We will explore its synthesis, stability, and reactivity profile, supported by established chemical principles and detailed experimental protocols. This guide is intended to serve as an essential resource for researchers leveraging this versatile reagent in organic synthesis and drug development.

Introduction and Nomenclature

(2-Chloro-2-oxoethyl)-trimethylazanium chloride, while appearing complex in its IUPAC nomenclature, is more commonly recognized as the acid chloride derivative of betaine. Betaine is a zwitterionic quaternary ammonium compound, and its conversion to the acyl chloride transforms it into a highly reactive cationic species.

-

Systematic Name: (2-Chloro-2-oxoethyl)-trimethylazanium chloride

-

Common Name: Betainyl chloride hydrochloride, N-chlorobetainyl chloride

-

Chemical Formula: C₅H₁₁Cl₂NO

-

Molecular Weight: 188.05 g/mol

The structure features a central nitrogen atom quaternized with three methyl groups, rendering it permanently cationic. This ammonium group is attached to a methylene bridge, which in turn is bonded to a carbonyl group bearing a chlorine atom. This acyl chloride functionality is the primary site of reactivity.

Caption: Chemical structure of (2-Chloro-2-oxoethyl)-trimethylazanium chloride.

Physicochemical Properties

Due to its high reactivity, particularly its moisture sensitivity, isolating and characterizing (2-Chloro-2-oxoethyl)-trimethylazanium chloride requires stringent anhydrous conditions.

| Property | Value | Source |

| Appearance | Crystalline solid | Inferred |

| Solubility | Soluble in non-protic organic solvents. Reacts with protic solvents. | Inferred |

| Stability | Highly moisture-sensitive; hydrolyzes rapidly in the presence of water. | [1] |

| Handling | Must be handled under an inert atmosphere (e.g., nitrogen or argon). | [1] |

Synthesis of (2-Chloro-2-oxoethyl)-trimethylazanium chloride

The most direct and reliable synthesis of this compound is from betaine hydrochloride using a chlorinating agent such as thionyl chloride (SOCl₂).[1] This reaction effectively converts the carboxylic acid moiety of betaine into a highly reactive acyl chloride.

Caption: Synthesis of (2-Chloro-2-oxoethyl)-trimethylazanium chloride.

Experimental Protocol: Synthesis from Betaine Hydrochloride[1]

Causality behind Experimental Choices:

-

Drying of Betaine Hydrochloride: Betaine hydrochloride is hygroscopic. Rigorous drying is paramount because any residual moisture will consume the thionyl chloride and hydrolyze the product back to the starting material, drastically reducing the yield.[1]

-

Use of Thionyl Chloride: Thionyl chloride is an excellent choice for this conversion as it produces gaseous byproducts (SO₂ and HCl), which can be easily removed from the reaction mixture, driving the reaction to completion.

-

Reaction Temperature: The reaction is heated to ensure the mixture remains fluid and to overcome the activation energy of the reaction.

-

Anhydrous Conditions: The entire procedure, including isolation, must be performed under strictly anhydrous conditions to prevent hydrolysis of the acyl chloride product.[1]

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a gas outlet, place thoroughly dried betaine hydrochloride.

-

Reaction: Add thionyl chloride to the flask. The mixture is heated, typically in a solvent like toluene, to facilitate the reaction.

-

Completion: The reaction is heated until the evolution of SO₂ and HCl gases ceases, indicating the completion of the reaction.

-

Isolation: The excess thionyl chloride and solvent are removed under reduced pressure. The resulting solid is the desired product, which should be stored in a desiccator over a strong drying agent like phosphorus pentoxide.[1]

A Critical Analysis of "Basic Properties"

The term "basic properties" when applied to (2-Chloro-2-oxoethyl)-trimethylazanium chloride is non-trivial and requires careful dissection.

The Non-Basicity of the Quaternary Ammonium Cation

The defining feature of a Brønsted-Lowry base is its ability to accept a proton. The nitrogen atom in (2-Chloro-2-oxoethyl)-trimethylazanium is part of a quaternary ammonium cation. It is sp³ hybridized and forms four single bonds to carbon atoms. Consequently, it lacks a lone pair of electrons to donate to a proton. This permanent positive charge makes it non-basic and unreactive towards acids.

Reactivity with Bases: The Role of the Acyl Chloride

The true "basic properties" of this molecule are manifested in its high reactivity with bases, which act as nucleophiles, targeting the electrophilic carbonyl carbon of the acyl chloride. This is a classic example of nucleophilic acyl substitution.

Caption: Reactivity of (2-Chloro-2-oxoethyl)-trimethylazanium with various bases (nucleophiles).

Mechanism of Nucleophilic Acyl Substitution:

The reaction proceeds via a tetrahedral intermediate. The nucleophile attacks the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

Hydrolysis

(2-Chloro-2-oxoethyl)-trimethylazanium chloride reacts vigorously with water in an exothermic reaction to hydrolyze back to betaine hydrochloride. This high reactivity necessitates the stringent anhydrous conditions for its synthesis and storage.[1]

Alcoholysis and Aminolysis

This compound is an excellent acylating agent for alcohols and amines, leading to the formation of betaine esters and amides, respectively. These reactions are typically rapid and high-yielding, making it a valuable intermediate for introducing the betaine moiety into other molecules. This is of particular interest in drug development, where the betaine structure can enhance solubility or modulate biological activity.

Applications in Synthesis

The primary application of (2-Chloro-2-oxoethyl)-trimethylazanium chloride is as a reactive intermediate in organic synthesis. It serves as a precursor for a variety of betaine derivatives.

-

Synthesis of Betaine Esters and Amides: As discussed, its reaction with alcohols and amines provides a straightforward route to these derivatives.

-

Modification of Biomolecules: It can be used to attach the betaine group to biomolecules containing hydroxyl or amino functionalities, potentially altering their physical and biological properties.

-

Surfactant Synthesis: The betaine moiety is a common feature in zwitterionic surfactants. This compound can be a building block in the synthesis of novel surfactants.

Conclusion

(2-Chloro-2-oxoethyl)-trimethylazanium chloride is a molecule with a dual chemical personality. While its quaternary ammonium group is chemically inert in terms of basicity, its acyl chloride functionality renders it a potent electrophile, highly reactive towards bases (nucleophiles). Understanding this distinction is crucial for its effective handling and application. The high reactivity of the acyl chloride group is the cornerstone of its utility as a synthetic intermediate for the preparation of a wide range of betaine derivatives. This guide provides the foundational knowledge for researchers to confidently and safely utilize this versatile reagent in their synthetic endeavors.

References

Sources

The Girard's Reagent T Reaction: A Technical Guide to its Mechanism and Application in Carbonyl Compound Chemistry

This guide provides an in-depth exploration of the Girard's Reagent T reaction, a cornerstone technique in analytical and synthetic chemistry for the derivatization and separation of aldehydes and ketones. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core mechanism of the reaction, offers field-proven insights into its practical application, and provides detailed experimental protocols.

Introduction: The Enduring Utility of Girard's Reagent T

Girard's Reagent T, chemically known as (carboxymethyl)trimethylammonium chloride hydrazide, is a cationic derivatizing agent that has been instrumental in the study and isolation of carbonyl-containing compounds since its development by André Girard in 1936.[1] Its unique structure, featuring a reactive hydrazide moiety and a permanently charged quaternary ammonium group, imparts water solubility to the resulting hydrazone derivatives. This property is the lynchpin of its utility, enabling the separation of aldehydes and ketones from complex, non-polar mixtures, such as natural product extracts rich in steroids.[2]

This guide will dissect the reaction from a mechanistic standpoint, providing the causal logic behind the experimental conditions, and furnish detailed protocols for both analytical derivatization and preparative separation of ketosteroids.

The Core Mechanism: An Acid-Catalyzed Nucleophilic Addition-Elimination

The reaction between Girard's Reagent T and a carbonyl compound (aldehyde or ketone) is a classic example of a nucleophilic addition-elimination reaction, culminating in the formation of a stable hydrazone. The reaction is significantly accelerated under acidic conditions.[3]

The mechanism can be delineated into two primary stages:

-

Nucleophilic Addition: The terminal nitrogen of the hydrazide group of Girard's Reagent T acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is the rate-determining step in neutral or basic conditions. However, under the optimal acidic conditions, the carbonyl oxygen is first protonated by an acid catalyst (e.g., acetic acid). This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly basic hydrazide. This initial attack forms a tetrahedral intermediate known as a carbinolamine.

-

Dehydration: The carbinolamine intermediate is unstable and readily undergoes dehydration. The hydroxyl group is protonated by the acid catalyst, converting it into a good leaving group (water). Subsequently, a lone pair of electrons on the adjacent nitrogen atom facilitates the elimination of a water molecule, forming a carbon-nitrogen double bond (C=N). A final deprotonation step yields the stable hydrazone product and regenerates the acid catalyst.

The overall transformation is a reversible equilibrium. However, the formation of the conjugated and stable hydrazone, coupled with the removal of water, can drive the reaction to completion.

Experimental Protocols and Field-Proven Insights

The practical application of the Girard's Reagent T reaction can be broadly categorized into two areas: analytical derivatization for enhanced detection (e.g., in mass spectrometry) and preparative separation of carbonyl compounds from complex mixtures.

Protocol for Analytical Derivatization of Ketosteroids

This protocol is optimized for the derivatization of ketosteroids in biological samples for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). The permanent positive charge of the Girard's Reagent T moiety significantly enhances ionization efficiency in electrospray ionization (ESI) mass spectrometry.

Materials:

-

Ketosteroid-containing sample (e.g., serum extract)

-

Girard's Reagent T

-

Methanol (HPLC grade)

-

Glacial Acetic Acid

-

Water (HPLC grade)

-

Microcentrifuge tubes

-

Heating block or water bath

-

Vortex mixer

-

Centrifugal evaporator (optional)

Step-by-Step Methodology:

-

Sample Preparation: The extracted and dried ketosteroid sample is reconstituted in a solution of 10% acetic acid in methanol. The volume should be sufficient to fully dissolve the sample (e.g., 200 µL).

-

Reagent Addition: A solution of Girard's Reagent T (e.g., 1 mg/mL in water) is prepared. A small volume (e.g., 20 µL) is added to the sample solution. The molar excess of the reagent ensures the reaction proceeds to completion.

-

Reaction Incubation: The reaction mixture is vortexed briefly and then incubated at an elevated temperature, typically 60°C, for a duration of 10-60 minutes. The optimal time and temperature may vary depending on the reactivity of the specific carbonyl compound.[2]

-

Sample Finalization: After incubation, the sample is evaporated to dryness under a stream of nitrogen or using a centrifugal evaporator. The dried residue is then reconstituted in a suitable solvent for LC-MS analysis (e.g., 50:50 methanol:water).

Causality Behind Experimental Choices:

-

Acetic Acid in Methanol: The acidic medium catalyzes the reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. Methanol is an excellent solvent for both the steroid and the reagent.

-

Elevated Temperature: Increasing the temperature provides the necessary activation energy to overcome the reaction barrier, leading to a faster reaction rate.

-

Reagent in Excess: Using an excess of Girard's Reagent T shifts the reaction equilibrium towards the formation of the hydrazone product, ensuring a high derivatization yield.

Protocol for Preparative Separation of Ketosteroids from a Natural Extract

This protocol outlines the classical application of Girard's Reagent T for the isolation of ketosteroids from a complex lipid-soluble extract. The key to this separation lies in the differential solubility of the hydrazone derivative.

Materials:

-

Natural product extract containing ketosteroids (e.g., a crude plant extract)

-

Girard's Reagent T

-

Ethanol or Methanol

-

Glacial Acetic Acid

-

Diethyl ether or other non-polar organic solvent

-

Water (deionized)

-

Hydrochloric acid (HCl) or other suitable mineral acid

-

Sodium bicarbonate solution (saturated)

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Derivatization: The crude extract is dissolved in a mixture of ethanol (or methanol) and glacial acetic acid. Girard's Reagent T is added in excess, and the mixture is refluxed for 1-2 hours to ensure complete reaction with all carbonyl compounds.

-

Phase Separation: After cooling, the reaction mixture is diluted with water and extracted with a non-polar organic solvent like diethyl ether. The non-carbonyl compounds (e.g., alcohols, hydrocarbons) will partition into the organic layer, while the water-soluble Girard's hydrazones of the ketosteroids will remain in the aqueous layer. The two layers are separated using a separatory funnel.

-

Hydrolysis (Cleavage) of the Hydrazone: The aqueous layer containing the hydrazones is acidified with a mineral acid, such as hydrochloric acid, to a pH of approximately 1-2. The solution is then heated (e.g., refluxed) for a period of time (typically 1-3 hours) to hydrolyze the hydrazone back to the original ketone and Girard's Reagent T. The hydrolysis is essentially the reverse of the formation reaction and is favored under strongly acidic conditions.

-

Isolation of the Purified Ketone: After cooling, the regenerated ketone, now being water-insoluble, can be extracted from the aqueous solution using a non-polar organic solvent (e.g., diethyl ether).

-

Final Purification: The organic extract containing the purified ketone is washed with a saturated sodium bicarbonate solution to remove any residual acid, followed by a water wash. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed by rotary evaporation to yield the purified ketosteroid.

Data Presentation and Expected Outcomes

The efficiency of the Girard's Reagent T reaction can be quantified by monitoring the disappearance of the starting carbonyl compound and the appearance of the hydrazone product. For analytical applications, this is typically assessed by LC-MS.

| Analyte | Reaction Time (min) | Temperature (°C) | Derivatization Efficiency (%) |

| Testosterone | 30 | 60 | >95 |

| Progesterone | 30 | 60 | >95 |

| Estrone | 60 | 60 | >90 |

| Cortisone | 60 | 70 | >90 |

Table 1: Representative reaction conditions and expected derivatization efficiencies for various ketosteroids.

For preparative separations, the success of the procedure is determined by the yield and purity of the isolated ketone. Purity can be assessed by techniques such as NMR, GC-MS, or HPLC.

Conclusion

The Girard's Reagent T reaction remains a powerful and relevant tool in the arsenal of chemists. Its straightforward, acid-catalyzed mechanism allows for the efficient conversion of aldehydes and ketones into water-soluble hydrazones. This unique property facilitates not only enhanced detection in modern analytical techniques like mass spectrometry but also provides an elegant solution for the preparative separation of carbonyl compounds from complex matrices. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively apply this venerable reaction in their own work, from drug discovery to natural product chemistry.

References

- Girard, A., & Sandulesco, G. (1936). Sur une nouvelle série de réactifs du groupe carbonyle, leur utilisation à l'extraction des substances cétoniques et à la caractérisation microchimique des aldéhydes et cétones. Helvetica Chimica Acta, 19(1), 1095-1107.

- Yar, M., Shahzadi, S., & Farooq, U. (2018). Girard's Reagents: A Brief Overview of Their Synthesis and Applications. Mini-Reviews in Organic Chemistry, 15(4), 279-291.

- Frey, A. J., Wang, Q., Busch, C., Feldman, D., Bottalico, L., Mesaros, C. A., ... & Snyder, N. W. (2017). Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization and stable isotope dilution-liquid chromatography-high resolution mass spectrometry. Steroids, 128, 1-9.

- Masui, M., & Ohmori, H. (1967). Studies on Girard hydrazones. Part III. Further kinetic studies on the hydrolysis of Girard hydrazones. Journal of the Chemical Society B: Physical Organic, 735-739.

- Johnson, D. W. (2007). A modified Girard derivatizing reagent for universal profiling and trace analysis of aldehydes and ketones by electrospray ionization tandem mass spectrometry. Rapid communications in mass spectrometry, 21(18), 2926-2932.

- Kovacs, P., & Uher, M. (2008).

- Loev, B. (1963). U.S. Patent No. 3,113,971. Washington, DC: U.S.

- Ryabova, V., & Giera, M. (2020). Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. Journal of lipid research, 61(12), 1604-1615.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]

Girard's Reagent T: A Comprehensive Guide to Synthesis, Characterization, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Utility of a Classic Reagent

Girard's Reagent T, chemically known as (Carboxymethyl)trimethylammonium chloride hydrazide or Trimethylacetohydrazideammonium Chloride, is a cationic derivatizing agent with significant applications in analytical and synthetic chemistry.[1] First developed for the separation and purification of steroids by rendering them water-soluble, its utility has expanded dramatically with the advent of modern analytical techniques.[2] For researchers and professionals in drug development, Girard's Reagent T serves as an indispensable tool. Its primary function is to react with carbonyl compounds (aldehydes and ketones) to form stable hydrazones.[3] This derivatization imparts a permanent positive charge onto the target molecule, a feature that drastically enhances ionization efficiency and detection sensitivity in mass spectrometry (MS), particularly with electrospray ionization (ESI).[2][4][5] This guide provides a field-proven, in-depth perspective on the synthesis, definitive characterization, and practical application of this powerful reagent.

Part 1: Synthesis of Girard's Reagent T

Reaction Principle and Strategy

The synthesis of Girard's Reagent T is a robust, two-step process. The first step involves a nucleophilic substitution reaction to form a quaternary ammonium salt intermediate. Ethyl chloroacetate is reacted with trimethylamine, where the nitrogen atom of the amine attacks the electrophilic carbon bearing the chlorine atom. The second step is the hydrazinolysis of the resulting ester. Hydrazine hydrate is used to displace the ethoxy group of the intermediate, forming the final hydrazide product, Girard's Reagent T. The choice of absolute ethanol as a solvent is critical to prevent hydrolysis of the ester intermediate.

Synthesis Workflow Diagram

Caption: Reaction of a carbonyl compound with Girard's Reagent T to form a hydrazone.

General Derivatization Protocol

This protocol provides a general framework; optimization of molar ratios, temperature, and time may be required for specific analytes.

-

Sample Preparation: Dissolve the sample containing the target aldehyde or ketone in a suitable solvent like methanol, ethanol, or a water/methanol mixture. [6]2. Reagent Addition: Add a solution of Girard's Reagent T. A molar excess of the reagent (from 10:1 to 1000:1) is often used to drive the reaction to completion, especially for trace-level analytes. [2][6]3. Catalysis: Add a small amount of acid, such as acetic acid or formic acid (e.g., to a final concentration of 0.2-10%), to catalyze the reaction. [2][7]4. Reaction: The reaction can proceed rapidly at room temperature, often showing significant product formation within 10 minutes and reaching completion within a few hours. [2]For less reactive carbonyls, gentle heating (e.g., 50-60 °C) for 1-2 hours may be beneficial. [6]5. Analysis: The resulting reaction mixture can often be directly diluted and injected for LC-MS/MS analysis. The pre-existing charge on the derivative makes it highly active in positive-ion ESI-MS. [2][7]

Trustworthiness: The Self-Validating Advantage in Mass Spectrometry

The true power of Girard's Reagent T in modern drug development and metabolomics lies in the predictable fragmentation of its derivatives during tandem mass spectrometry (MS/MS). When the derivatized ion is fragmented, it typically undergoes a characteristic neutral loss of the trimethylamine group (59 Da). This predictable fragmentation provides a highly specific and sensitive transition for Multiple Reaction Monitoring (MRM) assays, allowing for confident quantification of target analytes even in complex biological matrices. This inherent property makes methods based on Girard's T derivatization exceptionally trustworthy and robust. [5]

Conclusion

Girard's Reagent T remains a cornerstone reagent for the analysis of carbonyl-containing molecules. Its straightforward synthesis, coupled with definitive characterization methods, allows laboratories to produce a reliable and effective tool in-house. For professionals in drug discovery and development, mastering its application provides a significant advantage, enabling the sensitive and specific quantification of steroids, metabolic intermediates, and other critical biomarkers. The principles of charge-tagging and predictable fragmentation inherent to this reagent ensure its continued relevance in the age of high-throughput, mass spectrometry-driven research.

References

-

Wang, Y., et al. (2011). Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. National Center for Biotechnology Information. Available at: [Link]

-

Griffiths, W. J., & Sjövall, J. (2020). Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility. Wiley Online Library. Available at: [Link]

-

Kiousi, P., et al. (2021). Liquid chromatography-mass spectrometry behavior of Girard's reagent T derivatives of oxosteroid intact phase II metabolites for doping control purposes. ResearchGate. Available at: [Link]

-

Royal Society of Chemistry. (2009). Synthesis of Reagents 1 and 2. The Royal Society of Chemistry. Available at: [Link]

-

PubChem. (n.d.). Girard-T reagent. National Center for Biotechnology Information. Available at: [Link]

-

Shuman, K. E., et al. (2013). Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. Journal of Lipid Research. Available at: [Link]

-

LookChem. (n.d.). Cas 123-46-6, Girard's Reagent T. LookChem. Available at: [Link]

Sources

- 1. Girard-T reagent | C5H14ClN3O | CID 67156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. med.upenn.edu [med.upenn.edu]

- 5. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Girard's Reagent T | TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]

The Alchemical Touch: A Technical Guide to Girard's Reagent T in Modern Research and Development

For decades, Girard's Reagent T has been a cornerstone in the analytical chemist's toolkit, a seemingly simple molecule with the profound ability to selectively "capture" and render soluble one of the most functionally diverse groups in organic chemistry: the carbonyls. This guide provides a deep dive into the multifaceted nature of Girard's Reagent T, moving beyond a superficial overview to offer researchers, scientists, and drug development professionals a comprehensive understanding of its synonyms, mechanisms, and practical applications. We will explore not just the "how" of its use, but the critical "why" that underpins its enduring relevance in both classic organic synthesis and cutting-edge analytical methodologies.

Nomenclature and Identification: A Comprehensive Lexicon

Effective scientific communication and procurement begin with unambiguous identification. Girard's Reagent T is known by a variety of names, a testament to its long history and diverse applications. To this end, a comprehensive table of its synonyms and chemical identifiers is presented below.

| Identifier Type | Value | Source |

| Common Name | Girard's Reagent T | [1][2] |

| IUPAC Name | (2-hydrazinyl-2-oxoethyl)-trimethylazanium chloride | [1] |

| Systematic Name | Trimethylacetohydrazideammonium Chloride | [3][4][5] |

| CAS Number | 123-46-6 | [1][2] |

| Molecular Formula | C₅H₁₄ClN₃O | [1] |

| Molecular Weight | 167.64 g/mol | [1] |

| Alternative Names | Betaine hydrazide hydrochloride | [1][2] |

| (Carboxymethyl)trimethylammonium chloride hydrazide | [1][2] | |

| Trimethylaminoacetohydrazide chloride | [1] | |

| Carbazoylmethyltrimethylammonium chloride | [1] | |

| EC Number | 204-629-3 | [1] |

| PubChem CID | 67156 | [1] |

The Core Mechanism: A Tale of Reversible Transformation

The utility of Girard's Reagent T lies in its reaction with aldehydes and ketones to form water-soluble hydrazones.[4] This reaction is typically carried out under mildly acidic conditions, which serve to activate the carbonyl group for nucleophilic attack by the terminal nitrogen of the hydrazide moiety of the reagent.[6] The presence of a quaternary ammonium group imparts a permanent positive charge to the resulting hydrazone, rendering it highly soluble in aqueous solutions.[5] This property is the key to its classical application: the separation of carbonyl-containing compounds from complex organic mixtures. Non-carbonyl compounds can be extracted with an organic solvent, leaving the water-soluble hydrazone derivative in the aqueous phase. Subsequently, the reaction can be reversed by hydrolysis under acidic conditions to regenerate the original carbonyl compound.

Caption: Reaction of a carbonyl compound with Girard's Reagent T.

Practical Applications and Experimental Protocols

The applications of Girard's Reagent T are broadly categorized into two areas: preparative separation and analytical derivatization.

Preparative Separation of Carbonyl Compounds

This classic application is invaluable for isolating aldehydes and ketones from complex mixtures, such as natural product extracts.

Step-by-Step Protocol:

-

Reaction: Dissolve the crude mixture in a suitable solvent (e.g., ethanol, methanol) containing a small amount of acetic acid.[3] Add an equimolar amount or a slight excess of Girard's Reagent T. The mixture is then heated under reflux for 1-2 hours to ensure complete reaction.[1]

-

Rationale: The alcohol serves as a common solvent for both the organic mixture and the ionic reagent. Acetic acid acts as a catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.

-

-

Extraction: After cooling, the reaction mixture is diluted with water and a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane). The mixture is thoroughly shaken in a separatory funnel. The aqueous layer, containing the water-soluble hydrazone, is separated. The organic layer, containing non-carbonyl compounds, is washed several times with water, and the aqueous washings are combined with the initial aqueous layer.

-

Rationale: The quaternary ammonium group on the hydrazone makes it highly polar and thus soluble in the aqueous phase, while non-polar organic compounds remain in the organic phase. This difference in solubility is the basis of the separation.

-

-

Regeneration: The combined aqueous extracts are acidified with a strong acid, such as hydrochloric acid, and heated to hydrolyze the hydrazone and regenerate the carbonyl compound.

-

Rationale: The acidic conditions promote the reverse reaction, breaking the C=N bond of the hydrazone and reforming the C=O bond of the carbonyl compound.

-

-

Isolation: The regenerated carbonyl compound, which is often no longer water-soluble, can be isolated by extraction with an organic solvent. The organic extract is then washed, dried, and the solvent is evaporated to yield the purified carbonyl compound.

Analytical Derivatization for Mass Spectrometry

In modern analytical chemistry, particularly in the fields of metabolomics and pharmaceutical analysis, Girard's Reagent T is used as a derivatizing agent to enhance the detection of carbonyl-containing compounds by mass spectrometry (MS).[4][7] The permanent positive charge introduced by the reagent significantly improves ionization efficiency in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[7] This "charge-tagging" strategy is particularly useful for the analysis of low-abundance or poorly ionizable compounds.[3]

Step-by-Step Protocol for LC-MS/MS Analysis:

-

Sample Preparation: The biological or pharmaceutical sample is extracted to isolate the analytes of interest. For instance, steroids can be extracted from serum using an organic solvent.[8]

-

Derivatization: The dried extract is reconstituted in a reaction solvent, often a mixture of methanol and acetic acid.[8] A solution of Girard's Reagent T is added, and the reaction is allowed to proceed at an elevated temperature (e.g., 60°C) for a specific duration (e.g., 10-60 minutes).[8][9]

-

Rationale: The reaction conditions are optimized to ensure complete and rapid derivatization. The use of a volatile acidic solvent allows for easy removal prior to MS analysis.

-

-

Analysis: The derivatized sample is then analyzed by LC-MS/MS. The presence of the Girard's Reagent T moiety provides a predictable fragmentation pattern, which can be used for targeted analysis and structural elucidation.[10]

-

Self-Validating System: The use of stable isotope-labeled internal standards, which are also derivatized, allows for accurate quantification and serves as a control for the efficiency of the derivatization and the MS analysis. The characteristic fragmentation of the derivatized analyte provides a high degree of confidence in its identification.

-

Caption: Workflow for the analysis of carbonyls using Girard's Reagent T.

Applications in Drug Development

The ability of Girard's Reagent T to selectively react with and enhance the detection of carbonyl compounds makes it a valuable tool in drug development. Its applications include:

-

Metabolite Profiling: Many drugs and their metabolites contain carbonyl groups. Derivatization with Girard's Reagent T can facilitate the identification and quantification of these metabolites in complex biological matrices, which is a critical aspect of pharmacokinetic and pharmacodynamic studies.[10] For example, it has been used in the analysis of the steroidal drug spironolactone and its metabolites.[9]

-

Impurity Analysis: Aldehydic and ketonic impurities in active pharmaceutical ingredients (APIs) and drug formulations can be detected and quantified with high sensitivity using this derivatization strategy.

-

Synthesis of Drug Candidates: While less common, the reversible nature of the Girard reaction can be exploited in synthetic routes to protect carbonyl groups during other chemical transformations.

Conclusion

Girard's Reagent T, despite its long history, remains a highly relevant and powerful tool for chemists and pharmaceutical scientists. Its unique ability to reversibly form water-soluble derivatives of aldehydes and ketones provides a robust method for their separation and analysis. From the purification of natural products to the sensitive detection of drug metabolites, the applications of this versatile reagent continue to expand, solidifying its place as an indispensable component of the modern chemical laboratory. The principles of its reactivity, rooted in fundamental organic chemistry, provide a solid foundation for its application in the sophisticated analytical techniques that drive contemporary research and development.

References

-

Cao, H., et al. (2008). Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. Journal of the American Chemical Society, 130(16), 5434–5435. [Link]

-

Jones, C. M., et al. (2022). Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility. Rapid Communications in Mass Spectrometry, 36(15), e9301. [Link]

-

Mitchel, R. E., & Birnboim, H. C. (1977). The use of Girard-T reagent in a rapid and sensitive method for measuring glyoxal and certain other α-dicarbonyl compounds. Analytical Biochemistry, 81(1), 47-56. [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 67156, Girard-T reagent. Retrieved January 26, 2026 from [Link].

-

Levrand, B., et al. (2008). Controlled release of volatile aldehydes and ketones from dynamic mixtures generated by reversible hydrazone formation. Helvetica Chimica Acta, 91(12), 2281-2314. [Link]

-

Byrd, E. N., & Ceyer, S. T. (2009). A modified Girard derivatizing reagent for universal profiling and trace analysis of aldehydes and ketones by electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 20(10), 1913-1921. [Link]

-

Frey, A. J., et al. (2016). Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization and stable isotope dilution-liquid chromatography-high resolution mass spectrometry. Steroids, 116, 60-67. [Link]

-

She, Y.-M., et al. (2009). Synthesis of Reagents 1 and 2. The Royal Society of Chemistry. [Link]

-

PubChem. (n.d.). Girard-T reagent. Retrieved January 26, 2026, from [Link].

-

Frey, A. J., et al. (2016). Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization and stable isotope dilution-liquid chromatography-high resolution mass spectrometry. eScholarship, University of California. [Link]

-

Kiousi, P., et al. (2020). LC‐MS Behavior of Girard's Reagent T Derivatives of Oxosteroid Intact Phase II Metabolites for Doping Control Purposes. Journal of Mass Spectrometry, 55(1), e4453. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

- 8. escholarship.org [escholarship.org]

- 9. Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (Carboxymethyl)trimethylammonium chloride hydrazide (Girard's Reagent T) for Researchers and Drug Development Professionals

Abstract

(Carboxymethyl)trimethylammonium chloride hydrazide, widely known in the scientific community as Girard's Reagent T, is a cornerstone derivatizing agent for the sensitive and specific analysis of carbonyl-containing compounds. Its unique chemical structure, featuring a reactive hydrazide moiety and a permanently charged quaternary ammonium group, makes it an invaluable tool in modern analytical chemistry, particularly in the realm of mass spectrometry-based bioanalysis. This guide provides a comprehensive overview of Girard's Reagent T, from its fundamental chemical and physical properties to its mechanistic action and practical applications in drug discovery and development. Detailed, field-proven protocols for the derivatization of challenging analytes, such as steroids, are presented, underscoring the reagent's role in enhancing analytical sensitivity and overcoming common challenges like poor ionization and in-source fragmentation. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals seeking to leverage the power of Girard's Reagent T in their analytical workflows.

Introduction: The Power of a Permanent Charge

In the landscape of bioanalysis, the accurate and sensitive quantification of low-abundance analytes in complex biological matrices is a perpetual challenge. Many endogenous molecules and pharmaceutical compounds possess carbonyl functional groups (aldehydes and ketones) but lack easily ionizable moieties, rendering their detection by mass spectrometry (MS) inefficient. Girard's Reagent T (GirT) elegantly overcomes this limitation by introducing a permanent positive charge to the analyte of interest.[1][2] This "charge-tagging" strategy significantly enhances the ionization efficiency in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, leading to substantial improvements in sensitivity.[3]

First introduced by André Girard in 1936, the "Girard reaction" was initially developed to isolate and purify carbonyl compounds from natural products.[2] Today, its application has expanded dramatically, becoming a staple in proteomics, metabolomics, and pharmaceutical analysis for the derivatization of a wide array of molecules, including steroids, ketosteroids, and oligosaccharides.[1][3][4]

Core Characteristics of Girard's Reagent T

A thorough understanding of the physicochemical properties of Girard's Reagent T is fundamental to its effective application.

Chemical Structure and Nomenclature

Girard's Reagent T is a salt with a cationic hydrazide component and a chloride anion.[5]

-

Systematic IUPAC Name: (2-hydrazinyl-2-oxoethyl)-trimethylazanium chloride[5]

-

Common Synonyms: (Carboxymethyl)trimethylammonium chloride hydrazide, Betaine hydrazide hydrochloride, Trimethylaminoacetohydrazide chloride[5]

-

CAS Number: 123-46-6[5]

The structure combines a nucleophilic hydrazide group (-CONHNH₂), which reacts with carbonyls, and a permanently cationic quaternary ammonium group (-N⁺(CH₃)₃), which ensures efficient ionization.

Molecular Structure of Girard's Reagent T

Caption: Chemical structure of (Carboxymethyl)trimethylammonium chloride hydrazide (Girard's Reagent T).

Physicochemical Properties

The physical and chemical properties of Girard's Reagent T dictate its handling, storage, and reaction conditions.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₄ClN₃O | [5] |

| Molecular Weight | 167.64 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | 188-192 °C (with decomposition) | [7] |

| Solubility | Soluble in water | [6] |

The Derivatization Reaction: Mechanism and Causality

The efficacy of Girard's Reagent T lies in its specific and efficient reaction with carbonyl compounds to form stable hydrazones.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition of the terminal nitrogen of the hydrazide group to the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond (C=N), resulting in the formation of a Girard-hydrazone.[8] This reaction is typically acid-catalyzed.

Girard's Reagent T Derivatization Workflow

Caption: General workflow for the derivatization of a carbonyl-containing analyte with Girard's Reagent T for LC-MS/MS analysis.

The presence of a mild acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazide. The resulting hydrazone derivative carries the permanent positive charge of the quaternary ammonium group, making it highly amenable to detection by positive mode ESI-MS.

Stereoisomerism and Side Reactions

It is important for the analytical scientist to be aware that the reaction of Girard's Reagent T with asymmetrical ketones can result in the formation of E/Z stereoisomers of the hydrazone.[5] These isomers may be chromatographically resolved, leading to the appearance of two distinct peaks for a single analyte. This can be a useful confirmatory feature in qualitative analysis.

In some cases, particularly with steroidal ketones, a dehydration reaction can occur at a site adjacent to the newly formed hydrazone, leading to the formation of an additional double bond in the steroid backbone.[5] This phenomenon should be considered during method development and data interpretation.

Applications in Drug Discovery and Development

The primary utility of Girard's Reagent T in the pharmaceutical industry is to enable the sensitive quantification of carbonyl-containing drugs and their metabolites in biological fluids.[2][9]

Steroid and Ketosteroid Analysis

The analysis of endogenous and synthetic steroids is a significant challenge due to their low physiological concentrations and often poor ionization efficiency. Derivatization with Girard's Reagent T has been successfully applied to a wide range of ketosteroids, including androgens, estrogens, and corticosteroids, significantly enhancing their detection by LC-MS/MS.[4] This approach not only improves sensitivity but can also mitigate issues such as in-source fragmentation of the native steroid molecule.

Broader Applications in Pharmaceutical Analysis

Beyond steroids, Girard's Reagent T can be employed for the analysis of any pharmaceutical compound or metabolite possessing an aldehyde or ketone functionality. This includes various classes of drugs and their metabolic products. The derivatization strategy is particularly valuable in preclinical and clinical studies where sample volumes are often limited and high sensitivity is required.[10]

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for method development and should be optimized for the specific analyte and matrix of interest.

General Protocol for Derivatization of Steroids in Serum

This protocol is adapted from established methods for the analysis of ketosteroids in biological fluids.

Materials:

-

Girard's Reagent T

-

Methanol (LC-MS grade)

-

Acetic Acid (glacial)

-

Water (LC-MS grade)

-

Internal standard (deuterated or ¹³C-labeled analog of the analyte)

-

Serum sample

Procedure:

-

Sample Preparation: To 100 µL of serum, add an appropriate amount of internal standard. Precipitate proteins by adding 400 µL of ice-cold methanol. Vortex and centrifuge to pellet the proteins.

-

Extraction: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Derivatization: Reconstitute the dried extract in 200 µL of a 10% acetic acid solution in methanol. Add 20 µL of a 1 mg/mL solution of Girard's Reagent T in water.

-

Reaction: Incubate the mixture at 60°C for 10-15 minutes.

-

Final Preparation: Evaporate the reaction mixture to dryness and reconstitute in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%), is commonly used.

-

Flow Rate: Dependent on the column dimensions.

-

Injection Volume: Typically 5-10 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. The precursor ion will be the [M]⁺ of the Girard-hydrazone derivative. The product ions are typically generated from the fragmentation of the Girard's reagent moiety (e.g., neutral loss of trimethylamine) or from the analyte backbone.

Data Interpretation and Method Validation

The use of a derivatizing agent necessitates careful consideration during data analysis and method validation.

-

Calibration Curves: Calibration standards should be prepared in the same biological matrix as the unknown samples and subjected to the same derivatization procedure.

-

Internal Standard: The use of a stable isotope-labeled internal standard that can also be derivatized is highly recommended to correct for matrix effects and variations in the derivatization efficiency.

-

Specificity: The specificity of the method should be assessed by analyzing blank matrix samples to ensure no interferences are present at the retention time of the analyte.

-

Matrix Effects: The potential for ion suppression or enhancement due to the biological matrix should be evaluated.

-

Stability: The stability of the Girard-hydrazone derivatives in the final sample solution should be determined.

Safety and Handling

Girard's Reagent T is classified as a hazardous substance and should be handled with appropriate safety precautions.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

Girard's Reagent T remains a powerful and relevant tool for the modern bioanalytical scientist. Its ability to introduce a permanent positive charge onto carbonyl-containing molecules provides a robust solution for enhancing sensitivity in mass spectrometry. By understanding the underlying chemistry and carefully optimizing the derivatization and analytical conditions, researchers in drug discovery and development can successfully employ this classic reagent to tackle challenging bioanalytical problems and gain critical insights into the disposition of novel pharmaceutical compounds.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 67156, Girard-T reagent. [Link].

-

Royal Society of Chemistry. Synthesis of Reagents 1 and 2. [Link].

-

ACS Publications. The Girard Reagents. [Link].

-

Syngene International Ltd. Chemical Derivatization in LC-MS/MS. [Link].

-

PubMed. Chemical derivatization for forensic drug analysis by GC- and LC-MS. [Link].

-

ResearchGate. The use of Girard-T reagent in a rapid and sensitive method for measuring glyoxal and certain other ?-dicarbonyl compounds. [Link].

-

Wiley Online Library. Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility. [Link].

-

Organic Syntheses. trimethylamine. [Link].

-

The Royal Society of Chemistry. Thioester supporting info 09-08-12. [Link].

-

Journal of Scientific and Innovative Research. Synthesis and Biological Evaluation of Hydrazide based Sulfonamides. [Link].

-

Journal of the American Chemical Society. Near-Quantitative Formation of Imines in Water with Allosteric Control. [Link].

-

BioAgilytix. LC/MS Applications in Drug Development. [Link].

-

BioResources. Synthesis of 2-hydroxypropyl trimethylammonium chloride chitosan and its application in bamboo fiber paper. [Link].

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link].

-

PMC. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. [Link].

-

Forensic Science Review. Chemical Derivatization for Forensic Drug Analysis by GC- and LC-MS. [Link].

-

Biomedical Chromatography. Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. [Link].

Sources

- 1. Girard's Reagent T | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. med.upenn.edu [med.upenn.edu]

- 5. Girard-T reagent | C5H14ClN3O | CID 67156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 7. Girard試薬 T (CH3)3N+CH2CONHNH2 Cl- [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemimpex.com [chemimpex.com]

- 10. syngeneintl.com [syngeneintl.com]

An In-depth Technical Guide to Trimethylacetohydrazide and its Ammonium Chloride Salt: A Cornerstone for Heterocyclic Synthesis in Drug Discovery

Abstract

This technical guide provides a comprehensive exploration of trimethylacetohydrazide, more systematically known as pivaloyl hydrazide or 2,2-dimethylpropanoic acid hydrazide. We delve into its chemical identity, synthesis, and physicochemical properties. The core focus of this whitepaper is its pivotal role as a versatile building block in medicinal chemistry, particularly for the synthesis of nitrogen-containing heterocycles. While trimethylacetohydrazide ammonium chloride is not a commonly isolated reagent, this guide offers expert insight and detailed protocols for its in situ generation and subsequent application in key synthetic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique steric and electronic properties of the pivaloyl moiety in the design of novel therapeutic agents.

Introduction: The Strategic Value of the Pivaloyl Hydrazide Scaffold

In the landscape of modern drug discovery, the hydrazide functional group (-CONHNH₂) serves as a remarkably versatile and reactive handle for the construction of complex molecular architectures.[1] Hydrazides are key precursors to a multitude of heterocyclic systems that form the core of numerous marketed drugs and clinical candidates.[2][3] Among the diverse array of available hydrazides, trimethylacetohydrazide distinguishes itself through the presence of a bulky tert-butyl group (pivaloyl group).

This steric bulk is not a mere molecular passenger; it is a critical design element that exerts profound influence over reaction selectivity, conformational preference, and metabolic stability of the resulting derivatives.[4] The tert-butyl group can shield adjacent functional groups, direct the stereochemical outcome of reactions, and hinder enzymatic degradation, making it a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of a drug candidate.

This guide will first elucidate the fundamental properties and synthesis of the free base, trimethylacetohydrazide. Subsequently, it will address the role and generation of its hydrochloride salt, a key intermediate for many acid-catalyzed cyclization reactions, and provide validated experimental protocols for its use in the synthesis of medicinally relevant heterocyclic scaffolds.

Trimethylacetohydrazide: Chemical Identity and Physicochemical Properties

Trimethylacetohydrazide is the foundational compound from which the ammonium chloride salt is derived. A thorough understanding of its properties is essential for its effective use in synthesis.

Chemical Structure and Identifiers

-

Systematic Name: 2,2-Dimethylpropanoic acid hydrazide

-

Common Names: Pivaloyl hydrazide, Pivalic acid hydrazide, Trimethylacetohydrazide

Diagram 1: Chemical Structure of Trimethylacetohydrazide

Step-by-step workflow for the synthesis and purification of pivaloyl hydrazide.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer and a thermocouple, dissolve sodium hydroxide (12.9 g, 322 mmol) in water (400 mL). Stir until a homogenous solution is obtained.

-

Addition of Hydrazine: Add a 35% aqueous solution of hydrazine hydrate (36.8 g, 400 mmol) in a single portion.

-

Cooling: Cool the reaction mixture to an internal temperature of -5 to 0 °C using an ice-water/acetone bath.

-

Acylation: Add pivaloyl chloride (38.6 mL, 320 mmol) dropwise over 40-60 minutes, ensuring the internal temperature is maintained between -5 and 0 °C. The reaction is typically complete upon the final addition of the acyl chloride. [7]5. Workup - Byproduct Removal: Transfer the mixture to a pear-shaped flask and concentrate via rotary evaporation to a volume of approximately 100 mL. The 1,2-dipivaloylhydrazine byproduct will precipitate. Filter the suspension and wash the filter cake with a small amount of cold water. [8]6. Workup - Water Removal: Concentrate the filtrate further to about 40 mL. Add toluene (100 mL) and perform an azeotropic distillation using a Dean-Stark apparatus until all water is removed (indicated by the vapor temperature reaching ~111 °C). [7]7. Workup - Salt Removal: Cool the resulting mixture and filter to remove the precipitated sodium chloride.

-

Isolation and Purification: Concentrate the filtrate under reduced pressure to yield the crude product as an oil that solidifies upon standing. Recrystallize the solid from isopropyl ether (approx. 100 mL) to afford pure pivaloyl hydrazide (Typical yield: 50-55%). [9]

Role in Drug Development: A Gateway to Heterocycles

Trimethylacetohydrazide is a premier starting material for synthesizing a variety of five-membered heterocyclic rings, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. These scaffolds are prevalent in medicinal chemistry due to their favorable metabolic stability and ability to participate in hydrogen bonding, acting as bioisosteres for ester and amide functionalities. [10] Diagram 3: Synthetic Utility of Pivaloyl Hydrazide

Pivaloyl hydrazide as a precursor to 1,3,4-oxadiazoles and 1,2,4-triazoles.

The Role of Trimethylacetohydrazide Ammonium Chloride

For many cyclization reactions, particularly those that proceed via dehydration, an acidic catalyst is required. While various Lewis and Brønsted acids can be used, generating the hydrochloride salt of the hydrazide in situ is a common and effective strategy. The protonated hydrazinium species can enhance the electrophilicity of the carbonyl carbon and facilitate subsequent cyclization steps.

There is no evidence of a stable, commercially available isolated salt. Instead, it is treated as a reactive intermediate generated as needed.

Validated Protocol: In Situ Generation and Synthesis of a 2-tert-Butyl-1,3,4-Oxadiazole

This protocol demonstrates the in situ formation of the hydrochloride salt and its use in a classic cyclization reaction with an orthoester to form a 1,3,4-oxadiazole.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of trimethylacetohydrazide (1.16 g, 10 mmol) in absolute ethanol (20 mL) in a round-bottom flask, add triethyl orthoformate (2.22 g, 15 mmol).

-

In Situ Salt Formation: Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops) to the mixture. The solution may become slightly warm. This step generates the reactive trimethylacetohydrazide ammonium chloride intermediate.

-

Cyclization: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure. Partition the residue between ethyl acetate (50 mL) and a saturated aqueous solution of sodium bicarbonate (30 mL) to neutralize the acid catalyst.

-

Purification: Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield 2-tert-butyl-1,3,4-oxadiazole.

Analytical and Spectroscopic Characterization

Quality control and structural confirmation are paramount. The following data for the parent trimethylacetohydrazide serve as a benchmark for confirming its identity and purity.

-

¹H NMR (400 MHz, CDCl₃): δ 1.19 (s, 9H, C(CH₃)₃), 4.40-4.85 (br s, 3H, NHNH₂). [8]* ¹³C NMR (75 MHz, CDCl₃): δ 27.4 (C(CH₃)₃), 38.1 (C(CH₃)₃), 179.3 (C=O). [8]* IR (NaCl, cm⁻¹): 3471, 3327 (N-H stretching), 2968 (C-H stretching), 1660 (C=O stretching, Amide I). [8]* Mass Spectrometry (m/z): 117 ([M+H]⁺). [8] For reaction monitoring, TLC is typically performed on silica gel plates, and visualization can be achieved using UV light and/or staining with potassium permanganate or iodine.

Safety and Handling

While a specific Safety Data Sheet (SDS) for trimethylacetohydrazide ammonium chloride is not available due to its nature as a transient intermediate, a robust safety assessment can be made based on its constituent parts and related compounds.

-

Pivaloyl Hydrazide: This compound is classified as acutely toxic if swallowed (Acute Tox. 3) and should be handled with care. [5]It is also a skin and eye irritant. [11][12]* Hydrazine Derivatives: Hydrazine and its derivatives are known to be toxic and potential carcinogens. [10]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

-

Pivaloyl Chloride (Precursor): This reagent is highly flammable, corrosive, and reacts violently with water. [13][14]Extreme caution must be exercised when handling it.

-

Hydrochloric Acid: Concentrated HCl is highly corrosive and causes severe skin burns and eye damage.

General Handling Precautions:

-

Always work in a well-ventilated chemical fume hood.

-

Wear appropriate PPE: nitrile gloves, safety goggles, and a flame-retardant lab coat.

-

Avoid inhalation of dust and vapors.

-

Prevent contact with skin and eyes.

-

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

Trimethylacetohydrazide is a strategically important building block in medicinal chemistry, offering a synthetically accessible route to a wide range of heterocyclic compounds. Its defining feature, the sterically demanding tert-butyl group, provides a powerful tool for medicinal chemists to enhance metabolic stability and modulate biological activity. Although its hydrochloride salt is not an isolable reagent, its straightforward in situ generation provides a reliable and efficient pathway for acid-catalyzed cyclization reactions. The protocols and data presented in this guide offer a validated foundation for the synthesis, handling, and application of this versatile reagent, empowering researchers in the ongoing quest for novel and effective therapeutics.

References

-

Li, B., Bemish, R. J., Bill, D. R., Brenek, S., Buzon, R. A., Chiu, C. K.-F., & Newell, L. (2005). PREPARATION OF PIVALOYL HYDRAZIDE IN WATER. Organic Syntheses, 81, 254. [Link]

-

Coleman, C., & Wipf, P. (2005). Working with Hazardous Chemicals. Organic Syntheses, 81, xxiv-xxix. [Link]

-

European Patent Office. (1997). Preparation of pivaloyl hydrazide (EP 0653419 B1). [Link]

-

Ferreira, L. F., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(19), 6533. [Link]

-

Saleh, M. Y., et al. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 15(1), 395-403. [Link]

- Google Patents. Preparation of pivaloyl hydrazide (EP0653419A1).

-

Krishna Solvechem Ltd. Pivaloyl Chloride MSDS. [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 62493, Pivaloyl chloride". [Link]

- Google Patents.

-

Research Journal of Pharmacy and Technology. Synthesis and Pharmacological Profile of Hydrazide Compounds. [Link]

- Google Patents. Preparation of pivaloyl hydrazide (CA2135449A1).

-

Aftab, A., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Journal of Drug Delivery and Therapeutics, 12(3), 185-195. [Link]

-

ResearchGate. (PDF) Synthesis of Some Heterocyclic Compounds Using Cyanoacetohydrazide as Versatile Precursor. [Link]

- Google Patents. Continuous process for the preparation of pivaloyl chloride and of aroyl... (US6605743B1).

-

Fisher Scientific. Pivaloyl hydrazide, 98+%. [Link]

-

ChemBK. Pivalic acid hydrazide. [Link]

Sources

- 1. PRODUCT LIST - WeylChem ORGANICA [weylchem-organica.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. jiahuangglobal.com [jiahuangglobal.com]

- 5. Hydrazine [m.chemicalbook.com]

- 6. CAS 42826-42-6: 2,2-Dimethylpropanoic acid hydrazide [cymitquimica.com]

- 7. EP0653419A1 - Preparation of pivaloyl hydrazide - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 12. chembk.com [chembk.com]

- 13. eprints.utar.edu.my [eprints.utar.edu.my]

- 14. scispace.com [scispace.com]

The Enduring Versatility of Betainyl Chloride Hydrazide (Girard's Reagent T): A Technical Guide for Researchers and Drug Development Professionals

Abstract

Betainyl chloride hydrazide, widely recognized in the scientific community as Girard's Reagent T, is a cationic hydrazide that has carved a significant niche for itself in both analytical and synthetic chemistry. While its classical application lies in the derivatization of carbonyl compounds for enhanced detection and isolation, its reactivity profile extends to the synthesis of complex molecular architectures, including heterocyclic scaffolds and bioconjugates. This in-depth technical guide provides a comprehensive exploration of the synthesis, reactivity, and diverse applications of betainyl chloride hydrazide, with a particular focus on its utility for researchers, scientists, and professionals in the field of drug development. The narrative delves into the mechanistic underpinnings of its reactions, offers field-proven insights into experimental design, and presents detailed protocols for its key applications, thereby serving as a vital resource for harnessing the full potential of this versatile reagent.

Introduction: Unveiling the Duality of Betainyl Chloride Hydrazide

Betainyl chloride hydrazide, systematically named (2-hydrazinyl-2-oxoethyl)trimethylammonium chloride, is a unique chemical entity characterized by a reactive hydrazide moiety and a permanently cationic quaternary ammonium group. This dual functionality is the cornerstone of its broad utility. The hydrazide group provides a nucleophilic center for reactions with electrophiles, most notably carbonyl compounds, while the betaine-like quaternary ammonium group imparts high water solubility and a permanent positive charge to its derivatives.

Historically, Girard's Reagent T gained prominence as a "tagging" reagent, enabling the separation of aldehydes and ketones from complex mixtures by converting them into water-soluble hydrazones that could be easily extracted and subsequently hydrolyzed to regenerate the parent carbonyl compound.[1] This property has been extensively leveraged in steroid chemistry and for the analysis of various biological molecules.[2] However, to view this reagent solely through the lens of its classical application would be to overlook its significant potential in modern synthetic organic chemistry, particularly in the realm of drug discovery and development. The inherent properties of Girard's Reagent T make it an attractive building block for the synthesis of novel heterocyclic compounds and for the construction of sophisticated bioconjugates and drug delivery systems.

This guide aims to provide a holistic understanding of betainyl chloride hydrazide, moving beyond its traditional role to explore its untapped synthetic capabilities. We will dissect its synthesis, explore the nuances of its reactivity with a range of electrophiles, and provide practical, step-by-step protocols for its application in both analytical and synthetic contexts.

Synthesis of Betainyl Chloride Hydrazide (Girard's Reagent T)

The synthesis of Girard's Reagent T is a well-established, two-step process that begins with the quaternization of an amine with an activated halo-ester, followed by hydrazinolysis. A common and efficient laboratory-scale synthesis involves the reaction of ethyl chloroacetate with trimethylamine, followed by treatment with hydrazine hydrate.[3]

Synthetic Pathway

The overall synthetic transformation can be depicted as follows:

Caption: Synthesis of Betainyl Chloride Hydrazide (Girard's Reagent T).

Detailed Experimental Protocol

Materials:

-

Ethyl chloroacetate

-

Tripropylamine (or trimethylamine)

-

Absolute ethanol

-

Hexanes

-

Hydrazine hydrate (100%)

Procedure: [3]

-

Quaternization: To a solution of ethyl chloroacetate (10 mmol) in 10 mL of absolute ethanol at room temperature, add tripropylamine (10 mmol).

-

Reflux the mixture for 20-24 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Wash the residue with hexanes (2 x 10 mL) and dry under vacuum.

-

Dissolve the resulting crude salt in 10 mL of absolute ethanol.

-

Hydrazinolysis: Add hydrazine hydrate (100%, 1.2 equivalents) to the solution with stirring.

-

Stir the mixture at room temperature for 24 hours.

-

Concentrate the solution under vacuum to yield Girard's Reagent T. The product can be dried in a vacuum desiccator and used directly.

Trustworthiness of the Protocol: This protocol is a well-documented and reliable method for the synthesis of Girard's Reagent T and its derivatives.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product can be characterized by NMR and mass spectrometry to confirm its identity and purity. The hygroscopic nature of the final product necessitates storage in a desiccator.

The Core Reactivity: A Tale of Two Ends

The reactivity of betainyl chloride hydrazide is dictated by its two key functional groups: the nucleophilic hydrazide and the cationic quaternary ammonium head.

The Nucleophilic Heart: The Hydrazide Moiety

The primary site of reactivity is the terminal nitrogen atom of the hydrazide group, which acts as a potent nucleophile. This enables a wide range of reactions, with the most prominent being the condensation with carbonyl compounds.

The reaction of Girard's Reagent T with aldehydes and ketones to form stable hydrazones is its most characteristic and widely utilized transformation.[1] This reaction is typically carried out under mildly acidic conditions, which serve to activate the carbonyl group towards nucleophilic attack.

Caption: General reaction of Girard's Reagent T with an aldehyde or ketone.

Mechanism of Hydrazone Formation: The reaction proceeds through a two-step mechanism involving the initial nucleophilic addition of the hydrazide to the carbonyl carbon to form a carbinolamine intermediate, followed by the acid-catalyzed dehydration of this intermediate to yield the final hydrazone.[4]

Caption: Mechanism of hydrazone formation with Girard's Reagent T.

The rate of this reaction is pH-dependent, with the optimal pH typically being in the weakly acidic range (pH 4-5).[4] This is because the initial nucleophilic attack is favored at higher pH where the hydrazide is more nucleophilic, while the dehydration step is acid-catalyzed and is favored at lower pH.

Experimental Protocol for Derivatization of a Ketone: [1]

-

Dissolve the ketone (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and acetic acid.

-

Add Girard's Reagent T (1.1 equivalents).

-

Reflux the mixture for 1-2 hours.

-

Cool the reaction mixture and dilute with water.

-

Extract the aqueous solution with an organic solvent (e.g., ether) to remove any unreacted starting material and non-carbonyl impurities.

-

The aqueous layer, containing the water-soluble hydrazone, can then be treated with an acid (e.g., HCl) and heated to hydrolyze the hydrazone and regenerate the ketone, which can then be extracted with an organic solvent.

The Hydrophilic Anchor: The Quaternary Ammonium Group

The trimethylammonium group is the second key feature of Girard's Reagent T. It is chemically inert under most reaction conditions but plays a crucial role in the physicochemical properties of the reagent and its derivatives.

-

Enhanced Water Solubility: The permanent positive charge makes Girard's Reagent T and its hydrazone derivatives highly soluble in water and other polar solvents. This is the basis for its use in the separation of carbonyl compounds from non-polar mixtures.

-

Mass Spectrometry Enhancement: The pre-charged nature of the quaternary ammonium group significantly enhances the ionization efficiency of its derivatives in electrospray ionization mass spectrometry (ESI-MS).[1][2] This allows for the sensitive detection and quantification of even trace amounts of carbonyl-containing compounds.[1]

Applications in Drug Development and Research

The unique properties of betainyl chloride hydrazide extend its utility far beyond simple derivatization for analytical purposes. Its application in the synthesis of biologically active molecules and in the construction of drug delivery systems is an area of growing interest for drug development professionals.

Synthesis of Heterocyclic Compounds

Hydrazides are versatile precursors for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds, many of which form the core scaffolds of important pharmaceuticals. While the direct use of Girard's Reagent T in complex heterocyclic synthesis is an emerging area, the reactivity of its hydrazide moiety can be exploited in reactions with suitable bifunctional electrophiles.

Pyrazoles are a class of five-membered heterocyclic compounds that exhibit a broad range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The classical Knorr pyrazole synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[5][6] Girard's Reagent T can, in principle, be used as the hydrazine component in this reaction to generate pyrazoles bearing a cationic side chain.

Caption: Proposed synthesis of a quaternized pyrazole using Girard's Reagent T.